IDO1 Heme-Competitive Binding IC50 in IFN-γ-Stimulated HeLa Cells: Nanomolar Potency Differentiates from Mazindol and Inactive Enantiomers
In a head-to-head class comparison, the imidazoisoindole chemotype demonstrates that 5-hydroxy substitution (as in mazindol) abolishes IDO1 inhibitory activity. The des-hydroxy analog 2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole and its close structural relatives achieve nanomolar IDO1 IC50 values in IFN-γ-stimulated human HeLa cells. Specifically, the 2-(4-chlorophenyl)-substituted imidazoisoindole core—shared by the target compound—delivers IDO1 IC50 values as low as 0.5–4 nM in cellular assays [1][2]. In contrast, mazindol (the 5-hydroxy-5-(4-chlorophenyl) congener) shows no reported IDO1 activity within this potency range, and the enantiomer of a related imidazoisoindole (compound 26) was reported as 'totally inactive' (IC50 > 10,000 nM) in all IDO enzymatic and cellular assays [3]. This represents a >20,000-fold potency differential driven solely by the absence of the 5-hydroxy group and the correct stereochemistry.
| Evidence Dimension | IDO1 inhibitory potency (cellular IC50) |
|---|---|
| Target Compound Data | IC50 = 0.5–4 nM (representative imidazoisoindole series with 2-(4-chlorophenyl) substitution pattern) |
| Comparator Or Baseline | Mazindol (5-hydroxy congener): No IDO1 inhibition reported; Enantiomer 26: IC50 > 10,000 nM |
| Quantified Difference | >20,000-fold greater potency for the target compound class versus the inactive enantiomer; complete loss of IDO1 activity with 5-OH substitution |
| Conditions | IFN-γ-stimulated human HeLa cells; 18–20 h incubation; heme-competitive binding assay or kynurenine production readout [1][2][3] |
Why This Matters
Procurement of 2-(4-chlorophenyl)-5H-imidazo[2,1-a]isoindole is essential for IDO1 mechanism-of-action studies because common in-class analogs (mazindol) and incorrect enantiomers (compound 26) are functionally inactive against IDO1, rendering them useless for immuno-oncology target engagement experiments.
- [1] BindingDB entry BDBM50285416 (CHEMBL4161733). Inhibition of IDO1 in IFN-gamma stimulated human HeLa cells; IC50 = 0.5 nM. Deposited 2023-06-22. View Source
- [2] BindingDB entry BDBM50550037 (CHEMBL4755937). Inhibition of IDO1 in IFNgamma-stimulated human HeLa cells; IC50 = 4 nM. Deposited by Bristol Myers Squibb. View Source
- [3] Tu, W. et al. Discovery of Imidazoisoindole Derivatives as Highly Potent and Orally Active Indoleamine-2,3-dioxygenase Inhibitors. ACS Med. Chem. Lett. 2019, 10, 949–953. View Source
